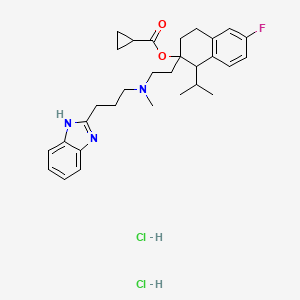

(Rac)-NNC 55-0396

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCQNBXHUMKLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-NNC 55-0396: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396, a derivative of mibefradil, is a potent pharmacological agent that has garnered significant interest for its selective inhibitory effects on T-type calcium channels.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The primary mechanism of action of NNC 55-0396 is the selective blockade of T-type calcium channels, with a notable preference for the Cav3.1 subtype.[1][4][5][6][7][8] It exhibits significantly lower activity against high-voltage-activated (HVA) calcium channels, such as the L-type, rendering it a more selective tool for studying T-type channel function compared to its parent compound, mibefradil.[1][3][9][10] The blockade of T-type calcium channels is voltage-dependent, with increased efficacy at more depolarized membrane potentials and higher stimulation frequencies.[9][10][11]

Quantitative Data on T-Type Calcium Channel Inhibition

| Parameter | Value | Cell Line | Channel Subtype | Reference |

| IC50 | 6.8 µM | HEK293 | Cav3.1 | [1][4][5][7] |

| IC50 | ~7 µM | HEK293 | α1G (Cav3.1) | [9][10] |

| Effect on HVA Channels | No discernible effect up to 100 µM | INS-1 | L-type | [1][4][6][8][9] |

Expanded Pharmacological Profile

Beyond its well-documented effects on T-type calcium channels, NNC 55-0396 exhibits a broader pharmacological profile, influencing other ion channels and cellular pathways.

Inhibition of Voltage-Dependent K+ Channels

In arterial smooth muscle cells, NNC 55-0396 has been shown to inhibit voltage-dependent K+ (Kv) channels with high potency.[1]

| Parameter | Value | Cell Type | Target | Reference |

| IC50 | 80 nM | Rabbit coronary arterial smooth muscle cells | Voltage-dependent K+ channels | [1] |

Anti-Angiogenic and Anti-Cancer Effects

NNC 55-0396 demonstrates significant anti-angiogenic and cytotoxic effects in cancer models, particularly glioblastoma.[1][12][13] These effects are mediated through the suppression of hypoxia-inducible factor-1α (HIF-1α) signaling and the induction of cellular stress pathways.

| Effect | Concentration | Cell Line/Model | Key Pathway | Reference |

| Suppression of Angiogenesis (in vitro) | 1-5 µM | - | Inhibition of HIF-1α activity | [1] |

| Slowed Tumor Growth (in vivo) | 20 mg/kg | U87MG xenografts in mice | - | [1] |

| Induction of Glioblastoma Cell Death | Cytotoxic concentrations | Glioblastoma cells | IRE1α, JNK1, and Calcium Signaling | [13] |

| Induction of Autophagy and Lysosomal Alkalinization | - | Glioblastoma cells | UPR and Ca2+ signaling | [14] |

Signaling Pathways

The multifaceted actions of NNC 55-0396 involve the modulation of several key intracellular signaling cascades.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ibidi.com [ibidi.com]

- 5. brainvta.tech [brainvta.tech]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. accegen.com [accegen.com]

- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. docs.abcam.com [docs.abcam.com]

(Rac)-NNC 55-0396: A Technical Guide to its T-Type Calcium Channel Selectivity

For Researchers, Scientists, and Drug Development Professionals

(Rac)-NNC 55-0396 is a synthetic small molecule that has garnered significant attention in the scientific community for its potent and selective inhibition of T-type calcium channels. This technical guide provides a comprehensive overview of its selectivity profile, the experimental basis for these findings, and its mechanism of action.

Core Mechanism of Selectivity

This compound is a structural analog of mibefradil, a non-selective calcium channel blocker. The enhanced T-type selectivity of NNC 55-0396 is a direct result of a key structural modification. The methoxy acetate side chain of mibefradil, which is susceptible to intracellular hydrolysis, is replaced with a more stable cyclopropanecarboxylate group in NNC 55-0396.[1][2][3] This change prevents the formation of a metabolite that potently inhibits high-voltage-activated (HVA) calcium channels, including L-type channels, thus conferring a higher degree of selectivity for T-type channels.[1][3][4][5]

Quantitative Selectivity Profile

The following tables summarize the quantitative data on the inhibitory activity of this compound against various ion channels.

Table 1: Potency against T-type Calcium Channels

| Channel Subtype | Cell Line | IC50 (µM) | Reference |

| CaV3.1 (α1G) | HEK293 | ~7 | [1] |

| CaV3.1 | HEK293 | 6.8 | [6][7][8] |

| CaV3.1 | HEK293 | 6.8 |

Table 2: Selectivity against High-Voltage-Activated (HVA) Calcium Channels

| Channel Type | Cell Line | Concentration (µM) | Effect | Reference |

| HVA Currents | INS-1 | 100 | No detectable effect | [1][9] |

| L-type Channels | INS-1 | 100 | No discernible effect | [8] |

| L-type and non-L-type HVA | Mouse mesenteric vascular smooth muscle | Not specified | Potent blockade | [10] |

Table 3: Off-Target Activity

| Target | Cell Type | IC50 | Reference |

| Voltage-dependent K+ channels | Arterial smooth muscle cells | 80 nM | [8] |

Experimental Protocols

The selectivity of this compound has been primarily characterized using electrophysiological techniques, specifically whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology for T-type Current Inhibition

This protocol is a generalized representation based on the methodologies described in the cited literature.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are transiently or stably transfected with the cDNA encoding the desired T-type calcium channel alpha subunit (e.g., CaV3.1).

-

-

Electrophysiological Recording:

-

Transfected cells are identified for recording (e.g., by co-transfection with a fluorescent marker).

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution (bath solution) typically contains (in mM): Tetraethylammonium chloride (TEA-Cl) to block potassium channels, 4-Aminopyridine (4-AP), and a calcium salt (e.g., BaCl2 or CaCl2) as the charge carrier.

-

The internal solution (pipette solution) typically contains a cesium-based salt (e.g., CsCl) to block potassium currents, a calcium buffer (e.g., EGTA), and ATP/GTP.

-

Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, activatable state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to evoke inward calcium currents.

-

-

Drug Application and Data Analysis:

-

A stable baseline of T-type current is established.

-

This compound is applied to the bath solution at varying concentrations.

-

The peak inward current at each concentration is measured and compared to the baseline.

-

A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to a Hill equation.

-

Visualizing Experimental Workflows and Logical Relationships

Workflow for Determining T-type Channel Selectivity

Caption: Workflow for assessing the T-type selectivity of NNC 55-0396.

Mechanism of Improved Selectivity over Mibefradil

Caption: How NNC 55-0396's structure prevents L-type channel inhibition.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of T-type calcium channel function. Its selectivity is well-documented, with a clear molecular basis stemming from its resistance to metabolic activation that plagues its parent compound, mibefradil. However, researchers should be aware of potential off-target effects on certain potassium channels and the context-dependent blockade of HVA channels in specific native tissues. As with any pharmacological agent, appropriate controls and careful interpretation of results are paramount.

References

- 1. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciprofiles.com [sciprofiles.com]

- 3. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: A New Selective Inhibitor of T-Type Calcium Channels | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanisms of (Rac)-NNC 55-0396 versus Mibefradil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the mechanisms of action of (Rac)-NNC 55-0396 and mibefradil. Both compounds are known for their interaction with T-type calcium channels, but they exhibit distinct pharmacological profiles that are critical for research and development applications. This document outlines their molecular targets, off-target effects, and the downstream signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: T-type Calcium Channel Blockade

The primary mechanism of action for both this compound and mibefradil is the blockade of low-voltage-activated (LVA) T-type calcium channels. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are integral to various physiological processes, including neuronal firing, cardiac pacemaker activity, and smooth muscle contraction.[1]

Mibefradil , the prototype of this class, was initially developed as an antihypertensive and antianginal agent.[2][3] It blocks T-type calcium channels but also exhibits significant activity against high-voltage-activated (HVA) L-type calcium channels.[4] This dual-channel activity contributes to its therapeutic effects but also to a complex pharmacological profile.

This compound is a structural analog of mibefradil, designed for greater selectivity and metabolic stability.[5] A key structural modification, the replacement of mibefradil's methoxy acetate side chain with a cyclopropanecarboxylate group, prevents the formation of a metabolite responsible for potent L-type calcium channel inhibition.[5] This makes NNC 55-0396 a more selective tool for studying the roles of T-type calcium channels.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the quantitative data on the inhibitory activities of this compound and mibefradil against their primary targets and key off-targets.

Table 1: Inhibitory Activity against T-type and L-type Calcium Channels

| Compound | Channel Subtype | IC50 | Cell Line | Experimental Conditions | Reference(s) |

| This compound | CaV3.1 (T-type) | 6.8 µM | HEK293 | Whole-cell patch clamp | [6][7] |

| High-Voltage Activated (HVA) | > 100 µM | INS-1 | Whole-cell patch clamp | [7] | |

| Mibefradil | CaV3.1, CaV3.2, CaV3.3 (T-type) | 5.8–7.2 µM | - | - | [8] |

| L-type | ~3 µM | Rat ventricular cells | Holding potential -100mV to -80mV | [4] | |

| L-type | ~0.1 µM | Rat ventricular cells | Holding potential -50mV | [4] |

Table 2: Inhibitory Activity against Cytochrome P450 (CYP) Enzymes

| Compound | CYP Isoform | Inhibition Type | Ki | IC50 | Reference(s) |

| This compound | CYP3A4 | Reversible | 3.9 ± 0.4 µM | 11 ± 1.1 µM | [9] |

| CYP3A4 | Mechanism-based | 3.87 µM (KI) | - | [9][10] | |

| CYP2D6 | Reversible | 2.8 ± 0.3 nM | 29 ± 1.2 nM | [9] | |

| Mibefradil | CYP3A4 | Reversible | 202 ± 39 nM | 566 ± 71 nM | [9] |

| CYP3A4 | Mechanism-based | 83 nM (KI) | - | [9][10] | |

| CYP2D6 | Reversible | 12.7 ± 0.9 nM | 129 ± 21 nM | [9] |

Table 3: Inhibitory Activity against Orai Channels

| Compound | Channel Subtype | IC50 | Cell Line | Reference(s) |

| Mibefradil | Orai1 | 52.6 µM | HEK293 T-REx | [8][11] |

| Orai2 | 14.1 µM | HEK293 T-REx | [8][11] | |

| Orai3 | 3.8 µM | HEK293 T-REx | [8][11] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol describes the methodology for determining the IC50 values of test compounds on voltage-gated calcium channels expressed in HEK293 cells.

Materials:

-

HEK293 cells stably or transiently expressing the calcium channel subtype of interest (e.g., CaV3.1).

-

Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotics.

-

Transfection reagents (for transient expression).

-

Patch-clamp rig: amplifier, micromanipulator, perfusion system, data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External (bath) solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

-

Test compounds (this compound, mibefradil) dissolved in appropriate vehicle (e.g., DMSO) and diluted in external solution.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target calcium channel on glass coverslips. For transient transfection, introduce the channel-encoding plasmids 24-48 hours prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

Data Acquisition:

-

Clamp the cell at a holding potential of -100 mV to ensure channels are in a resting state.

-

Apply a series of depolarizing voltage steps (e.g., to -30 mV for T-type channels) to elicit inward calcium currents.

-

Record baseline currents in the absence of the test compound.

-

Perfuse the chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.

-

Record currents at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

-

Fluorometric Assay for CYP3A4 Inhibition

This protocol details a high-throughput method to determine the IC50 and Ki values for CYP3A4 inhibition using a fluorescent probe substrate.

Materials:

-

Recombinant human CYP3A4 enzyme (e.g., in microsomes).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Fluorescent probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Test compounds (this compound, mibefradil) and a known inhibitor (e.g., ketoconazole) dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing CYP3A4 and the fluorescent probe substrate in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the reaction mixture.

-

Add the serially diluted test compounds or control inhibitor to the respective wells. Ensure the final solvent concentration is low (<1%) to avoid interference.

-

Include wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence of the product at appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/535 nm for the product of BFC) kinetically over a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

-

Signaling Pathways and Molecular Interactions

T-type Calcium Channel Blockade and Downstream Effects

Blockade of T-type calcium channels by this compound and mibefradil can influence a variety of downstream signaling pathways. Influx of Ca2+ through these channels can trigger a cascade of events, including the activation of calmodulin and subsequent downstream kinases, and regulation of gene expression.[12][13]

Figure 1. General signaling pathway of T-type calcium channel blockade.

Off-Target Effects of Mibefradil: Orai Channel Inhibition and PLC/IP3 Pathway

Mibefradil, particularly at higher concentrations, exhibits inhibitory effects on Orai store-operated calcium channels.[8][11] This action is independent of its T-type channel blockade. Furthermore, mibefradil can induce an increase in intracellular calcium by activating Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum via IP3 receptors.[14] This can, in turn, activate store-operated calcium entry through Orai channels, a process that mibefradil also inhibits, creating a complex regulatory loop.

Figure 2. Off-target signaling of Mibefradil involving PLC, IP3, and Orai channels.

This compound and the HIF-1α Pathway

This compound has been shown to suppress the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia. This effect is mediated through the inhibition of mitochondrial reactive oxygen species (ROS) production, which are known to stabilize HIF-1α under hypoxic conditions. By reducing mitochondrial ROS, NNC 55-0396 promotes the degradation of HIF-1α, thereby inhibiting downstream processes such as angiogenesis.

Figure 3. This compound inhibits HIF-1α stabilization via mitochondrial ROS.

Conclusion

This compound and mibefradil, while both acting as T-type calcium channel blockers, exhibit crucial differences in their pharmacological profiles. Mibefradil's lack of selectivity, due to its metabolic conversion to an L-type channel blocker and its off-target effects on Orai channels and CYP enzymes, complicates its use as a specific pharmacological tool. In contrast, this compound's enhanced selectivity for T-type calcium channels and reduced CYP3A4 inhibition make it a more suitable candidate for targeted research into the physiological and pathological roles of these channels. Furthermore, the elucidation of its impact on the HIF-1α pathway opens new avenues for its potential therapeutic applications. This guide provides the foundational technical information necessary for researchers and drug development professionals to make informed decisions when utilizing these compounds in their studies.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]

- 8. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mibefradil derivative NNC55-0396, a specific T-type calcium channel antagonist, exhibits less CYP3A4 inhibition than mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-NNC 55-0396 downstream signaling pathways

An In-depth Technical Guide on the Downstream Signaling Pathways of (Rac)-NNC 55-0396

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of T-type calcium channels, primarily targeting the CaV3.1 and CaV3.2 isoforms.[1][2][3] Originally developed as a more stable analog of mibefradil, its mechanism of action extends beyond simple channel blockade, particularly at higher concentrations used in oncological studies.[1][4] This technical guide provides a comprehensive overview of the known downstream signaling pathways affected by NNC 55-0396. It details its on-target effects related to T-type channel inhibition and explores the significant off-target mechanisms, such as the induction of endoplasmic reticulum (ER) stress and modulation of key cellular signaling cascades including HIF-1α, IRE1α/JNK, and CaMKII. This document consolidates quantitative data from various studies into structured tables, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz diagrams to support further research and drug development efforts.

Core Mechanism of Action

NNC 55-0396 is established as a highly selective blocker of low-voltage-activated (LVA) T-type calcium channels.[5] Its primary targets are the α1G (CaV3.1) and α1H (CaV3.2) subunits.[2][3] This selectivity is notable compared to its parent compound, mibefradil, as NNC 55-0396 does not produce the metabolite responsible for the significant inhibition of high-voltage-activated (HVA) L-type calcium channels, rendering it more selective.[1][4] However, it is crucial to note that at concentrations above its typical IC50 for T-type channels, off-target effects have been observed in various cell types, including glioblastoma and vascular smooth muscle cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NNC 55-0396 activity across different experimental models.

Table 1: Inhibitory Concentrations (IC50) and Efficacy

| Parameter | Cell/Channel Type | Value | Reference(s) |

| IC50 | Recombinant CaV3.1 T-type channels | 6.8 µM | [2][7][8][9] |

| IC50 | Recombinant α1G T-type channels | ~7 µM | [1][4][10] |

| IC50 | A172 Glioblastoma Cells (Cell Viability) | 4.8 µM | [6] |

| IC50 | SNU-1 Gastric Cancer Cells (Cell Viability) | 4.17 µM | [11][12] |

| IC50 | Basal Calcitonin Release (TT cells) | ~15 µM | [13] |

| HVA Inhibition | INS-1 Cells | No detectable effect at 100 µM | [1][4][8][9] |

| Current Reduction | T-type currents in TT cells (10 µM) | Reduced to <30% of basal value | [13] |

Table 2: Effects on Cellular Processes and Signaling

| Cellular Process | Cell Type | NNC 55-0396 Conc. | Observed Effect | Reference(s) |

| Apoptosis (Late) | SNU-1 Gastric Cancer | 4.17 µM | Increase from 5.77% to 49.42% | [3][11] |

| Apoptosis (Early) | SNU-1 Gastric Cancer | 4.17 µM | Increase from 4.27% to 11.03% | [3][11] |

| Cell Viability | A172 Glioblastoma | 10 µM | ~80% reduction after 24h | [6] |

| Intracellular Ca2+ | Human Sperm | 10 µM | 15% decrease in [Ca2+]i | [14] |

| Akt Phosphorylation | Pulmonary Microvascular Endothelial Cells | 5-10 µM | Dose-dependent reduction (Ser473/Thr308) | [4] |

| Gene Expression | ATDC5 Chondrocytes | Not Specified | 68% reduction in Sox9 mRNA | [15][16] |

| mEPSC Frequency | ACC Neurons | Not Specified | Significant reduction | [17] |

Downstream Signaling Pathways

NNC 55-0396 modulates several critical downstream signaling pathways, which vary depending on the cellular context and the concentration of the compound used.

On-Target Pathway: Inhibition of T-Type Ca2+ Channel-Mediated Signaling

In its primary role, NNC 55-0396 blocks the influx of Ca2+ through T-type channels, which are known to be active near the resting membrane potential. This inhibition directly impacts calcium-dependent downstream effectors. A key example is the CaMKII/CaMKIV -> CREB/BDNF pathway . In hippocampal neurons, activity of T-type calcium channels is linked to the phosphorylation of CaMKII and CaMKIV, which in turn phosphorylates CREB, leading to the transcription of genes like BDNF.[18] NNC 55-0396 has been shown to block the effects of T-type channel enhancers on this pathway, indicating its inhibitory role.[18]

Caption: Inhibition of the CaMKII/CREB/BDNF pathway by NNC 55-0396.

Off-Target Pathway: ER Stress & UPR in Glioblastoma

In glioblastoma (GBM) cells, cytotoxic concentrations of NNC 55-0396 (~10 µM) trigger a paradoxical increase in cytosolic calcium.[6] This is an off-target effect independent of T-type channel blockade. The pathway involves the activation of the IRE1α arm of the Unfolded Protein Response (UPR) , which leads to calcium release from the endoplasmic reticulum (ER) via inositol triphosphate receptors (IP3R) .[6][11] The subsequent elevation in cytosolic Ca2+ activates CaMKII and JNK1 , culminating in apoptosis, partly through the transcription factor CHOP .[6][7]

Caption: NNC 55-0396-induced ER stress and apoptosis pathway in GBM.

Anti-Angiogenic Pathway: HIF-1α Inhibition

NNC 55-0396 demonstrates potent anti-angiogenic effects by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a critical component of tumor adaptation to hypoxia.[19] It reduces HIF-1α levels through two mechanisms: inhibiting its protein synthesis and promoting its proteasomal degradation.[19] This action is linked to the suppression of mitochondrial reactive oxygen species (mROS), which are required for HIF-1α stabilization under hypoxic conditions.[19]

Caption: Anti-angiogenic mechanism of NNC 55-0396 via HIF-1α inhibition.

Atheroprotective Pathway: Cholesterol Efflux

In macrophages, NNC 55-0396 has been shown to exert anti-atherosclerotic effects by enhancing reverse cholesterol transport (RCT).[1][20] This is achieved by activating the p38 and JNK MAPK signaling pathways , which leads to the increased expression of the transcription factor Liver X Receptor Alpha (LXRα) . LXRα, in turn, upregulates the expression of key cholesterol transporters ABCA1 and ABCG1 , promoting cholesterol efflux from the cells.[1]

Caption: NNC 55-0396 enhances cholesterol efflux via the p38/JNK/LXRα pathway.

Detailed Experimental Protocols

Western Blotting for HIF-1α and Phosphorylated Proteins

This protocol is adapted for the analysis of HIF-1α, P-JNK, P-c-jun, and P-CaMKII following treatment with NNC 55-0396.[6][7][21]

Workflow Diagram

Caption: Standard workflow for Western blot analysis of NNC 55-0396 effects.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A172, U-251 MG) to achieve 70-80% confluency. For HIF-1α analysis, incubate cells under hypoxic conditions (e.g., 1% O2) for 48 hours. For all targets, add NNC 55-0396 at the desired concentration (e.g., 10 µM) for the final 8 hours of incubation.[21]

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 7.5-10% polyacrylamide gel and resolve by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA (for phospho-antibodies) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-phospho-JNK, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin.

Intracellular Calcium Measurement

This protocol describes the measurement of cytosolic calcium changes using the fluorescent indicator Fluo-4 AM.[7][22]

Methodology:

-

Cell Seeding: Seed cells (e.g., A172) at a density of 30,000 cells per well on a 96-well black, clear-bottom plate pre-coated with poly-D-lysine. Allow cells to adhere overnight.

-

Dye Loading: Wash cells once with PBS. Prepare a loading buffer consisting of Hank's Buffer with HEPES, 2 µM Fluo-4 AM, 2.5 mM probenecid, and 0.04% Pluronic F-127.

-

Incubation: Add 50 µL of the loading buffer to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, measure the basal fluorescence (F0) using a microplate reader or confocal microscope (Excitation: ~488 nm, Emission: ~520 nm).

-

Treatment and Data Acquisition: Add NNC 55-0396 (e.g., 2 µM or 10 µM) or control vehicle to the wells. Immediately begin kinetic fluorescence measurements (F) every 1-2 minutes for a desired period (e.g., 40 minutes).

-

Data Analysis: Calculate the change in fluorescence as a ratio of F/F0. Data can be plotted as this ratio over time to visualize the dynamics of intracellular calcium concentration.

Cholesterol Efflux Assay

This protocol provides a method to assess the ability of NNC 55-0396 to promote cholesterol efflux from macrophages.[1][23]

Methodology:

-

Cell Culture: Culture THP-1 monocytes and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

-

Cholesterol Labeling: Incubate the differentiated macrophages for 48 hours in media containing [3H]-labeled cholesterol (e.g., 1 µCi/mL) to allow for incorporation into cellular cholesterol pools.

-

Equilibration and Treatment: Wash the cells to remove unincorporated label. Incubate the cells for 18-24 hours in serum-free media containing NNC 55-0396 at the desired concentration. This step allows the drug to exert its effect on the expression of transporter proteins.

-

Efflux Induction: Wash the cells again and incubate for a defined period (e.g., 4-6 hours) in media containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

Sample Collection and Scintillation Counting: At the end of the incubation, collect the media (containing the effluxed [3H]-cholesterol). Lyse the cells with a suitable solvent (e.g., isopropanol) to collect the remaining intracellular [3H]-cholesterol.

-

Data Analysis: Measure the radioactivity in both the media and the cell lysate using a liquid scintillation counter. Calculate the percentage of cholesterol efflux as: (Radioactivity in Media / (Radioactivity in Media + Radioactivity in Cell Lysate)) * 100.

Conclusion

This compound is a multifaceted compound with significant downstream effects that are highly dependent on the cellular context and concentration used. While its primary on-target effect is the selective inhibition of T-type calcium channels, its off-target activities, particularly the induction of ER stress in cancer cells and the modulation of HIF-1α and cholesterol metabolism, represent critical areas for therapeutic development. The data and protocols compiled in this guide serve as a foundational resource for scientists investigating the complex signaling networks modulated by this compound, aiming to facilitate the design of robust experiments and the interpretation of results in both basic research and preclinical studies. Further investigation is warranted to fully elucidate the molecular link between NNC 55-0396 and its off-target effectors, such as the IP3 receptor, which could unlock new therapeutic strategies.

References

- 1. Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Improved method for measuring intracellular Ca++ with fluo-3 [pubmed.ncbi.nlm.nih.gov]

- 7. repositori.udl.cat [repositori.udl.cat]

- 8. boa.unimib.it [boa.unimib.it]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Estradiol enhances T-type calcium channel activation in human myometrium telocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

(Rac)-NNC 55-0396: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, developed as a more stable analog of mibefradil.[1] Its mechanism of action revolves around the blockade of low-voltage-activated calcium channels, which are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability and cardiovascular function. This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and illustrating associated cellular and experimental workflows.

Pharmacodynamics: Selective T-Type Calcium Channel Blockade

This compound exerts its physiological effects by selectively inhibiting the three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3. This blockade reduces the influx of calcium ions into the cell, thereby modulating downstream signaling pathways. It is significantly more selective for T-type channels over high-voltage-activated (HVA) channels; concentrations up to 100 µM show no discernible effect on HVA currents.[1][2]

Table 1: Pharmacodynamic Parameters of this compound

| Parameter | Target Subtype | Value (µM) | Assay Type |

| IC₅₀ | hCaV3.1 (α1G) | 3.3[3] | Electrophysiology |

| IC₅₀ | hCaV3.2 (α1H) | 1.7[3] | Electrophysiology |

| IC₅₀ | hCaV3.3 (α1I) | 7.2[3] | Electrophysiology |

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of T-type calcium channels located in the plasma membrane. This action prevents or reduces the depolarization-induced influx of extracellular calcium, a key event in cellular signaling. The reduction in intracellular calcium concentration subsequently dampens the activity of calcium-dependent enzymes and signaling cascades, such as those involving Calmodulin (CaM) and Ca²⁺/CaM-dependent protein kinases (CaMK), which in turn can modulate gene expression through transcription factors like CREB.

Caption: Signaling pathway of T-type calcium channel inhibition by this compound.

Experimental Protocol: Whole-Cell Electrophysiology

This protocol details the methodology for determining the IC₅₀ of this compound on heterologously expressed human T-type calcium channels.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are used due to their low endogenous channel expression and high transfection efficiency.[4]

-

Transfection: Cells are transiently transfected with plasmids encoding the specific human T-type calcium channel α1 subunit (e.g., hCaV3.1, hCaV3.2, or hCaV3.3). A co-transfection with a fluorescent marker like GFP is used to visually identify successfully transfected cells for recording.

2. Electrophysiology Setup:

-

Technique: The whole-cell patch-clamp configuration is utilized to record ionic currents across the entire cell membrane.[4][5]

-

Solutions:

-

External (Bath) Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4.5 MgCl₂, 9 EGTA, 9 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

-

Pipettes: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-5 MΩ.

3. Recording Procedure:

-

A gigaohm seal (>1 GΩ) is formed between the micropipette and a transfected cell.[6]

-

The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is held at a membrane potential of -100 mV to ensure channels are available for activation.

-

T-type currents are elicited by applying a depolarizing voltage step to -30 mV for 200 ms.

-

After establishing a stable baseline current, this compound is perfused into the bath at increasing concentrations.

-

The peak inward current is measured at each compound concentration until a steady-state block is achieved.

4. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration relative to the baseline.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

-

The data is fitted to a Hill equation to determine the IC₅₀ value, representing the concentration at which 50% of the maximal current is inhibited.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Symbol | Representative Value | Unit | Description |

| Elimination Half-Life | t½ | 2.8 | hours | Time required for the plasma concentration to decrease by half. |

| Volume of Distribution | Vd | 5.2 | L/kg | Apparent volume into which the drug distributes in the body. |

| Clearance | CL | 1.28 | L/h/kg | Volume of plasma cleared of the drug per unit time. |

| Area Under the Curve | AUC₀-inf | 3.9 | µg·h/mL | Total drug exposure over time. |

Note: The values in this table are representative and not based on direct experimental data for this compound.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound like this compound in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (Weight: 250-300 g).

-

Housing: Temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Animals have ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimated for at least one week before the study. They are fasted overnight prior to dosing.[7]

2. Drug Administration:

-

Formulation: For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). For oral (PO) gavage, a suspension in 0.5% methylcellulose may be used.

-

Route & Dose: A single bolus dose (e.g., 2 mg/kg) is administered via a cannula surgically implanted in the jugular vein (for IV) or via oral gavage (for PO).[8]

3. Sample Collection:

-

Method: Serial blood samples (~0.2 mL) are collected from a femoral artery or tail vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Storage: Plasma samples are stored at -80°C until analysis.[7]

4. Bioanalytical Method:

-

Technique: Drug concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma proteins are precipitated by adding a threefold volume of cold acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed.

5. Pharmacokinetic Analysis:

-

Software: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

-

Parameters Calculated: Key parameters including t½, Vd, CL, and AUC are calculated from the concentration-time profiles.

Experimental Workflow: From Discovery to Preclinical Candidate

The characterization of a compound like this compound is a key part of the broader drug discovery and development process. The workflow involves multiple stages of screening and validation to identify a promising preclinical candidate.

Caption: A generalized workflow for the discovery and validation of T-type channel blockers.

References

- 1. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. In Vivo Intravenous Pharmacokinetic Study in Rats [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-NNC 55-0396: A Technical Guide to its Role in Modulating Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396 is a potent and selective blocker of T-type calcium channels, which play a critical role in shaping neuronal excitability, including the generation of burst firing and the regulation of synaptic plasticity.[1][2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of T-type calcium channel modulation in neurological disorders.

Core Mechanism of Action: T-Type Calcium Channel Blockade

This compound is a structural analog of mibefradil but exhibits greater selectivity for T-type calcium channels over high-voltage-activated (HVA) calcium channels.[2][6] Its primary mechanism of action is the inhibition of low-voltage-activated (LVA) T-type calcium currents, thereby reducing calcium influx in response to small membrane depolarizations.[3][7] This action has profound effects on neuronal firing patterns, particularly the suppression of rebound burst firing that is characteristic of neurons endowed with a significant T-type calcium conductance.[7][8]

Quantitative Data: Potency and Selectivity

The following table summarizes the inhibitory potency of NNC 55-0396 on different T-type calcium channel subtypes.

| Channel Subtype | Cell Type | IC50 (μM) | Notes |

| Cav3.1 (α1G) | HEK293 cells (recombinant) | ~7.0 | No discernible effect on high voltage-activated (L-type) channels in INS-1 cells up to 100 μM.[2][3] |

| Cav3.1 | HEK293 cells (recombinant) | 6.8 | Highly selective over HVA currents (> 100 μM for inhibition in INS-1 cells).[4] |

| Cav3.2 (α1H) | HEK-293 cells (recombinant) | ~10 | Almost complete suppression of current observed at this concentration.[9] |

| Cav3.3 (α1I) | HEK-293 cells (recombinant) | ~10 | Almost complete suppression of current observed at this concentration.[9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Recording

This protocol is designed to isolate and record T-type calcium currents from cultured neurons or heterologous expression systems.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 cells stably expressing a Cav3 subtype, or primary neurons) on glass coverslips.

-

Use cells at a low passage number for optimal health and channel expression.

2. Solutions:

-

External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. The use of Barium (Ba²⁺) as the charge carrier enhances the current amplitude and reduces calcium-dependent inactivation.

-

Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels from the inside.

3. Recording Procedure:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the recovery of T-type channels from inactivation.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit T-type currents.

4. Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationship plots.

-

To determine the IC50 of NNC 55-0396, apply increasing concentrations of the drug to the external solution and measure the reduction in the peak T-type current at a fixed voltage step (e.g., -30 mV).

-

Fit the concentration-response data with a Hill equation to calculate the IC50.

Signaling Pathways and Experimental Workflows

Leptin-Induced Neuronal Excitability in POMC Neurons

NNC 55-0396 has been instrumental in elucidating the signaling pathway by which the hormone leptin increases the excitability of pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4][10][11][12][13][14] The pathway involves the activation of Transient Receptor Potential Cation (TRPC) channels, which leads to a slight membrane depolarization sufficient to recruit and activate T-type calcium channels, ultimately increasing the firing rate of these anorexigenic neurons.[4][10][12]

Caption: Leptin signaling cascade in POMC neurons.

Experimental Workflow: Investigating the Role of NNC 55-0396 in Synaptic Plasticity

NNC 55-0396 can be used to investigate the contribution of T-type calcium channels to various forms of synaptic plasticity, such as long-term potentiation (LTP).[15]

Caption: Workflow for studying NNC 55-0396's effect on LTP.

Regulation of HIF-1α Signaling

In addition to its role in neuronal excitability, NNC 55-0396 has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[16] It has been reported to suppress HIF-1α expression through mechanisms involving both proteasomal degradation and inhibition of protein synthesis.[16]

Caption: NNC 55-0396's impact on the HIF-1α signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of T-type calcium channels. Its selectivity and well-characterized effects on neuronal excitability make it a cornerstone for research into disorders such as epilepsy, neuropathic pain, and essential tremor. Furthermore, its influence on signaling pathways like those involving leptin and HIF-1α opens avenues for its investigation in metabolic and oncological research. This guide provides a foundational understanding of this compound, empowering researchers to design and execute rigorous experiments to further unravel the complexities of T-type calcium channel function.

References

- 1. apexbt.com [apexbt.com]

- 2. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | TRPC1/5-CaV3 Complex Mediates Leptin-Induced Excitability in Hypothalamic Neurons [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Calcium-based dendritic excitability and its regulation in the deep cerebellar nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.math.princeton.edu [web.math.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Leptin activates anorexigenic POMC neurons through a neural network in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Leptin receptor signaling in POMC neurons is required for normal body weight homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loss of Leptin Receptors on Hypothalamic POMC Neurons Alters Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T‐type calcium channels contribute to NMDA receptor independent synaptic plasticity in hippocampal regular‐spiking oriens‐alveus interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-NNC 55-0396 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NNC 55-0396 is a potent T-type calcium channel blocker that has demonstrated significant effects in various in vitro models. It is a derivative of mibefradil with improved selectivity and pharmacokinetic properties. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including electrophysiological assessment of T-type calcium channel inhibition, and cellular assays for cytotoxicity and apoptosis.

Mechanism of Action

This compound selectively inhibits low-voltage-activated (LVA) or T-type calcium channels, particularly the CaV3.1 isoform.[1] This inhibition disrupts intracellular calcium homeostasis, which in turn can affect various cellular processes. Notably, NNC 55-0396 has been shown to suppress the stability and expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia and a critical player in tumor progression and angiogenesis.[2][3][4][5][6] The destabilization of HIF-1α is mediated, at least in part, through the ubiquitin-proteasome system.[4][5] The downstream effects of T-type calcium channel inhibition and subsequent HIF-1α reduction include the induction of apoptosis, making this compound a compound of interest for cancer research.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Line/Channel | Parameter | Value | Reference |

| Electrophysiology | HEK293 cells expressing CaV3.1 | IC50 | 6.8 µM | [1] |

| Cytotoxicity (XTT Assay) | SNU-1 Gastric Cancer Cells | IC50 (24h) | 4.17 µM | [7] |

| Cytotoxicity (XTT Assay) | Glioblastoma Cells | IC50 (24h) | 4.8 µM | [8] |

Table 2: Apoptotic Effect of NNC 55-0396 on SNU-1 Gastric Cancer Cells (24h treatment)

| Treatment | Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Dead Cells (%) | Reference |

| Untreated Control | - | 4.27 ± 1.30 | 5.77 ± 1.10 | 0.76 ± 0.90 | [4] |

| NNC 55-0396 | 4.17 µM (IC50) | 11.03 ± 1.79 | 49.42 ± 3.68 | 7.38 ± 1.07 | [4] |

Table 3: Protective Effect of NNC 55-0396 Against Bupivacaine-Induced Apoptosis in SH-SY5Y Cells (24h)

| Treatment Group | Apoptosis Rate (%) | Reference |

| Control | 12.5 ± 2.7 | [9] |

| 1 mM Bupivacaine | 41.6 ± 2.3 | [9] |

| 1 mM Bupivacaine + 10 µM NNC 55-0396 | 36.2 ± 3.9 | [9] |

| 1 mM Bupivacaine + 50 µM NNC 55-0396 | 28.7 ± 3.2 | [9] |

| 1 mM Bupivacaine + 100 µM NNC 55-0396 | 25.1 ± 2.8 | [9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on T-type calcium channels (e.g., CaV3.1) expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

-

HEK293 cells stably or transiently expressing the T-type calcium channel of interest (e.g., CaV3.1)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Glass coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, pH 7.4 with TEA-OH

-

Intracellular solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Li, pH 7.2 with CsOH

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation:

-

Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.

-

Allow cells to reach 50-70% confluency before recording.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage.

-

Perfuse the chamber with the extracellular solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV to remove channel inactivation.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.

-

-

Drug Application:

-

After establishing a stable baseline recording of the T-type currents, perfuse the chamber with the extracellular solution containing a known concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Perform a dose-response analysis by applying a range of concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

-

XTT Cell Viability/Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell line (e.g., SNU-1)

-

Cell culture medium

-

96-well microplates

-

This compound

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

XTT Labeling:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

-

Absorbance Measurement:

-

Gently shake the plate to evenly distribute the color.

-

Measure the absorbance of the samples at 450-500 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line (e.g., SNU-1)

-

Cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (including the IC50 value determined from the cytotoxicity assay) for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway

The inhibition of T-type calcium channels by this compound initiates a signaling cascade that ultimately leads to apoptosis in cancer cells. A key component of this pathway is the downregulation of HIF-1α.

References

- 1. benchchem.com [benchchem.com]

- 2. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Physiological Overview of the Potential Link between the UPS and Ca2+ Signaling | MDPI [mdpi.com]

- 6. The Transcriptional Factors HIF-1 and HIF-2 and Their Novel Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

Application Notes and Protocols for In Vivo Administration of (Rac)-NNC 55-0396 in Mice

For Researchers, Scientists, and Drug Development Professionals

(Rac)-NNC 55-0396 is a potent and selective T-type calcium channel blocker, specifically targeting Ca(v)3.1 channels, that has been investigated for its therapeutic potential in various disease models.[1][2] These notes provide a comprehensive overview of its in vivo application in mice, including established protocols, quantitative data from key studies, and insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies administering this compound to mice.

Table 1: Dosage and Efficacy in Tremor Models

| Mouse Model | Dosage (mg/kg) | Administration Route | Key Findings | Citation |

| Harmaline-induced tremor | 12.5 | i.p. | 48.1% tremor suppression (20-40 min post-injection) | [3] |

| 20 | i.p. | 78.0% tremor suppression (20-40 min post-injection) | [3] | |

| GABA(A) receptor α1 subunit-null | 20 | i.p. | 54.2% tremor suppression | [3][4] |

| 40 | i.p. | 88.3% tremor suppression | [3] |

Table 2: Dosage and Efficacy in Other Disease Models

| Mouse Model | Dosage (mg/kg) | Administration Route | Key Findings | Citation |

| LDL receptor knockout (Ldlr-/-) on High Cholesterol Diet | Not specified in vivo | Not specified in vivo | Reduces atherosclerosis by increasing cholesterol efflux.[1][5] | [1][5] |

| db/db (Type 2 Diabetes) | 15 (b.i.d.) | i.p. | Effectively reduced blood glucose levels.[6] | [6] |

| Glioblastoma Xenograft | Not specified in vivo | Not specified in vivo | Significantly suppressed glioblastoma tumor growth.[7] | [7] |

Table 3: Safety and Tolerability

| Test | Dosage (mg/kg) | Administration Route | Observations | Citation |

| Horizontal Wire Test | 200 | i.p. | 6/6 mice passed | [3] |

| 300 | i.p. | 3/6 mice failed | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a clear solution of this compound for intraperitoneal injection.

Materials:

-

This compound dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

It is recommended to prepare the working solution fresh on the day of use.[4]

Protocol 2: Induction and Assessment of Harmaline-Induced Tremor

This protocol outlines the procedure for inducing tremor in mice using harmaline and assessing the efficacy of this compound.

Animal Model:

-

Male ICR mice (20-24 g)[8]

Procedure:

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose (e.g., 12.5 or 20 mg/kg).[3]

-

After a predetermined time (e.g., 20 minutes), administer harmaline (e.g., 20 mg/kg, i.p.) to induce tremor.

-

Measure tremor using a digitized spectral motion power analysis system at specified time intervals post-harmaline injection (e.g., 20-40 minutes and 40-60 minutes).[3]

-

Compare the tremor power in the this compound treated group to the vehicle-treated group to determine the percentage of tremor suppression.

Protocol 3: Assessment of Anti-Seizure Efficacy

This protocol is for evaluating the anti-seizure effects of this compound in the pentylenetetrazole (PTZ) seizure model.

Procedure:

-

Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control.[3]

-

After 30 minutes, administer pentylenetetrazole (e.g., 70 mg/kg, i.p.).[3]

-

Record and score seizure activity (e.g., latency to first myoclonic jerk, presence of clonic seizures) for a defined period (e.g., 600 seconds).[3]

-

Compare the seizure parameters between the treated and control groups.

Mechanism of Action and Signaling Pathways

This compound primarily acts as a T-type calcium channel antagonist.[9] T-type calcium channels are implicated in the rhythmic firing of neurons in the olivo-cerebellar system, which is associated with essential tremor.[8] By blocking these channels, this compound can suppress tremor.[3]

In the context of cancer, this compound has been shown to inhibit angiogenesis by suppressing the hypoxia-inducible factor-1α (HIF-1α) signal transduction pathway.[7][10] It achieves this by inhibiting HIF-1α stability and protein synthesis.[7]

Furthermore, in the context of atherosclerosis, this compound has been found to reduce plaque burden by facilitating cholesterol efflux from macrophages.[1]

References

- 1. Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ca3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Mibefradil reduces blood glucose concentration in db/db mice | Clinics [elsevier.es]

- 7. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. medkoo.com [medkoo.com]

Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in patch-clamp electrophysiology experiments, with a particular focus on pancreatic islet cells.

T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in cellular excitability, hormone secretion, and cell proliferation.[1][3][4][5] NNC 55-0396 allows for the specific inhibition of these channels, enabling researchers to dissect their contribution to cellular function.[2]

Data Presentation

Table 1: Electrophysiological Properties of T-type Calcium Currents Blocked by NNC 55-0396

| Parameter | Cell Type | Value | Notes | Reference |

| Half-maximal inactivation (Vh) | Human pancreatic β-cells | -64 ± 2 mV | Determined using a two-pulse protocol in the presence of L- and P/Q-type channel blockers. | [6] |

| Human pancreatic α-cells | -71 ± 2 mV | - | [7] | |

| Slope factor (nh) | Human pancreatic β-cells | 8 ± 1 mV | - | [6] |

| Human pancreatic α-cells | 8 ± 1 mV | - | [7] | |

| Effect on Action Potential | Human pancreatic β-cells | Reduced amplitude and frequency | Peak voltage reduced from -28 ± 2 mV to -33 ± 3 mV. | [6][8] |

| IC50 | Recombinant α1G T-type channels (in HEK293 cells) | ~7 µM | - | [2] |

Table 2: Recommended Working Concentrations of NNC 55-0396

| Application | Concentration Range | Cell Type | Reference |

| Selective T-type Ca2+ channel blockade | 3 - 50 µM | Human pancreatic α-cells, hippocampal interneurons | [7][9] |

| Inhibition of T-type currents | 20 µM | Rat anterior cingulate cortex neurons | [10] |

| General T-type channel inhibition | 1 - 100 µM | Various | [2][9][11] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Ca2+ Currents in Dispersed Pancreatic Islet Cells

This protocol describes the isolation and recording of T-type calcium currents from dispersed human or rodent pancreatic islet cells using this compound as a selective blocker.

1. Cell Preparation: a. Isolate pancreatic islets using standard collagenase digestion methods. b. Culture islets overnight in RPMI-1640 medium supplemented with 10 mmol/L glucose and 2 mmol/L L-glutamine.[8] c. On the day of the experiment, disperse islets into single cells by incubation in a Ca2+-free buffer followed by gentle trituration.[8] d. Plate the dispersed cells onto glass coverslips suitable for microscopy and allow them to adhere.

2. Electrophysiology Setup: a. Use a standard patch-clamp rig equipped with an inverted microscope, micromanipulator, and a patch-clamp amplifier (e.g., EPC-9 or EPC10).[6][12][13] b. Maintain the recording chamber at 32-35°C.[6] c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[12][13]

3. Solutions: a. Extracellular Solution (in mM): 118 NaCl, 20 Tetraethylammonium-Cl (TEA-Cl), 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate Ca2+ currents, other cation currents (Na+, K+) are blocked. b. Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[7] Cesium is used to block outward K+ currents. c. This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure: a. Form a gigaohm seal (>1 GΩ) on a selected cell. b. Establish the whole-cell configuration by applying gentle suction. c. Compensate for pipette and whole-cell capacitance. d. To isolate T-type currents, it is advisable to first block high-voltage activated (HVA) calcium channels (L-type and P/Q-type) using appropriate blockers like isradipine (e.g., 10 µM) and ω-agatoxin IVA (e.g., 200 nM).[6][8]